molecular formula C16H13ClO2 B11778164 (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol CAS No. 1956380-76-9

(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol

Cat. No.: B11778164
CAS No.: 1956380-76-9
M. Wt: 272.72 g/mol
InChI Key: MKPIUPUQNBYRLF-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzofuran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

The compound (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol is a benzofuran derivative characterized by a chlorophenyl group and a hydroxymethyl substituent. Benzofurans are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing available research findings and highlighting potential pharmacological applications.

Structural Features and Implications

The structural composition of This compound suggests several potential interactions with biological targets. The presence of both the chlorophenyl and hydroxymethyl groups may enhance its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with enzymes or receptors.

Biological Activity Overview

Benzofuran derivatives have been extensively studied for various biological activities. The following table summarizes some of the known activities associated with similar compounds:

Activity Description
Anticancer Inhibition of cancer cell proliferation; induction of apoptosis in various cell lines .
Antibacterial Moderate to significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Inhibition of pro-inflammatory cytokines such as IL-6 .
Antioxidant Scavenging free radicals; protecting cells from oxidative stress .

Anticancer Activity

Research has shown that benzofuran derivatives can exhibit significant anticancer properties. A study investigating various 3-methylbenzofurans reported that certain derivatives effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 1.48 to 47.02 µM . The most potent compounds in this study induced apoptosis, suggesting that This compound may also demonstrate similar effects due to its structural characteristics.

Antibacterial Activity

Another investigation focused on the antimicrobial properties of benzofuran derivatives revealed moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for certain compounds . This suggests that This compound could possess antibacterial properties worth exploring further.

Mechanistic Insights

The mechanisms underlying the biological activities of benzofurans often involve interactions with cellular pathways. For instance, studies have indicated that these compounds can induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death . Understanding these mechanisms is crucial for developing targeted therapies based on this compound.

Properties

CAS No.

1956380-76-9

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methanol

InChI

InChI=1S/C16H13ClO2/c1-10-2-7-14-13(8-10)16(15(9-18)19-14)11-3-5-12(17)6-4-11/h2-8,18H,9H2,1H3

InChI Key

MKPIUPUQNBYRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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